![molecular formula C20H28N4O2 B2705881 N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide CAS No. 1241179-25-8](/img/structure/B2705881.png)
N-[3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C20H28N4O2. It contains a cyclohexyl group, which is a six-membered carbon ring, and an amide group, which is a carbonyl group (C=O) attached to a nitrogen atom.Chemical Reactions Analysis
Amides, including this compound, can undergo various chemical reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines. They can also be reduced to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As an amide, it would be expected to have polar properties due to the presence of the carbonyl group and the nitrogen atom. Its solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally.Future Directions
The future directions for research on this compound could include further investigation of its synthesis, reactions, and potential applications. It could also be studied for its potential biological activity, given the presence of the amide group, which is found in many biologically active compounds .
properties
IUPAC Name |
N-[3-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]phenyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-19(2,3)18(26)23-16-9-7-8-15(12-16)22-13-17(25)24-20(14-21)10-5-4-6-11-20/h7-9,12,22H,4-6,10-11,13H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRXDPRNYLTUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)NCC(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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